3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one
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Overview
Description
3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indolone moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a thiazolidinone derivative under basic conditions, followed by cyclization and further functionalization to introduce the indolone and hexyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Scientific Research Applications
3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Uniqueness
3-[3-(2,5-Dimethoxy-phenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-indol-2-one is unique due to its combination of structural features, including the thiazolidinone and indolone moieties, which are not commonly found together in other compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H26N2O4S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-3-(2,5-dimethoxyphenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N2O4S2/c1-4-5-6-9-14-26-18-11-8-7-10-17(18)21(23(26)28)22-24(29)27(25(32)33-22)19-15-16(30-2)12-13-20(19)31-3/h7-8,10-13,15H,4-6,9,14H2,1-3H3/b22-21- |
InChI Key |
PZLNKONROUOVSW-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)/C1=O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=CC(=C4)OC)OC)C1=O |
Origin of Product |
United States |
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